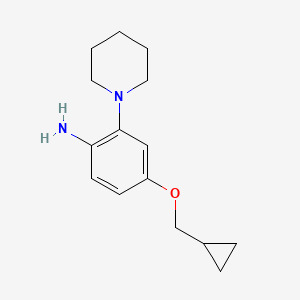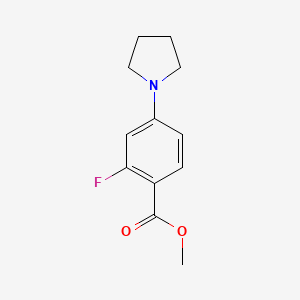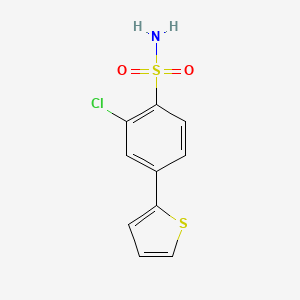
2-Chloro-4-(thiophen-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(thiophen-2-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with thiophene-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products:
Substituted Sulfonamides: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation.
Biaryl Compounds: Formed from coupling reactions
科学研究应用
2-Chloro-4-(thiophen-2-yl)benzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to the presence of the sulfonamide and thiophene moieties.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural features.
作用机制
The mechanism of action of 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring enhances binding affinity and specificity to the target molecules. This dual functionality makes it effective in disrupting biological pathways, leading to its therapeutic effects .
相似化合物的比较
2-Chloro-4-(phenyl)benzenesulfonamide: Lacks the thiophene ring, which may reduce its electronic properties and binding affinity.
4-(Thiophen-2-yl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-4-(thiophen-2-yl)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide, altering its chemical and biological properties.
Uniqueness: 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide is unique due to the combination of the sulfonamide group, chlorine atom, and thiophene ring. This combination imparts distinct electronic properties, reactivity, and biological activity, making it a versatile compound for various applications .
属性
分子式 |
C10H8ClNO2S2 |
|---|---|
分子量 |
273.8 g/mol |
IUPAC 名称 |
2-chloro-4-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-6-7(9-2-1-5-15-9)3-4-10(8)16(12,13)14/h1-6H,(H2,12,13,14) |
InChI 键 |
KGDPNPZUYKJIFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


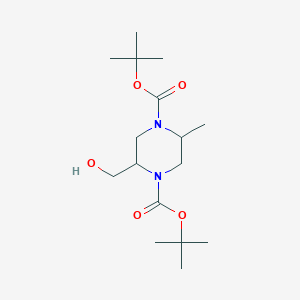
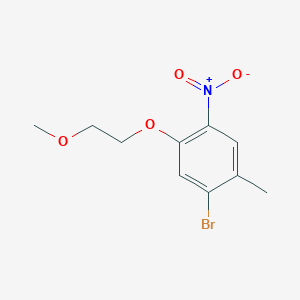
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
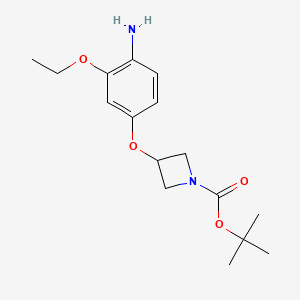
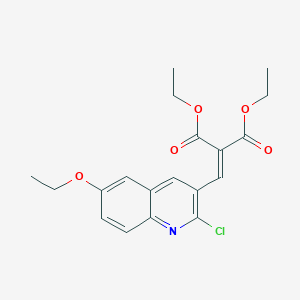
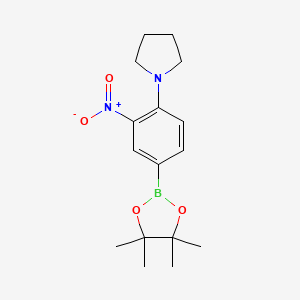
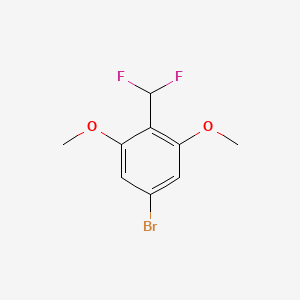
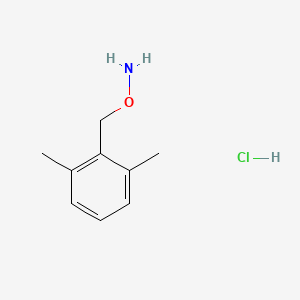

![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
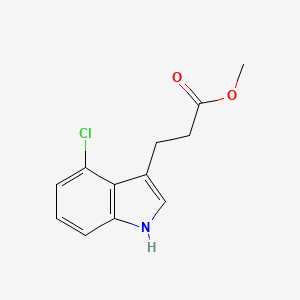
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
